
Des(methylpiperazinyl) sildenafil acid
Overview
Description
Des(methylpiperazinyl) sildenafil acid (chemical name: Demethylpiperazinyl Sildenafil Sulfonic Acid) is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. This compound is characterized by the absence of the N-methylpiperazine sulfonamide group, a critical structural moiety in sildenafil, and the presence of a sulfonic acid group at the phenyl ring . Its molecular formula is C₁₇H₂₀N₄O₅S (molecular weight: 392.44 g/mol), distinguishing it from sildenafil (C₂₂H₃₀N₆O₄S, MW: 474.58 g/mol) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(methylpiperazinyl) sildenafil acid involves several steps, starting from commercially available precursors. One common method includes the cyclization of a bis-amide intermediate using polyphosphoric acid at elevated temperatures . Another approach involves the use of arylacetic acid as an acyl source, with potassium persulfate (K2S2O8) as an oxidant in an aqueous medium . These methods ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification. The process involves flash chromatography followed by preparative HPLC to isolate and purify the compound from reaction mixtures . This ensures that the product meets the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Des(methylpiperazinyl) sildenafil acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonic acid moiety, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Des(methylpiperazinyl) sildenafil acid has a wide range of applications in scientific research:
Mechanism of Action
Des(methylpiperazinyl) sildenafil acid exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow to specific areas, such as the corpus cavernosum in the penis . The compound’s molecular targets include PDE-5 and various signaling pathways involving nitric oxide (NO) and cGMP .
Comparison with Similar Compounds
Des(methylpiperazinyl) sildenafil acid belongs to a broader class of sildenafil analogues, many of which are unapproved adulterants in dietary supplements or impurities in pharmaceutical formulations. Below is a detailed comparison with structurally related compounds:
Structural and Chemical Differences
Clinical and Regulatory Status
- Sildenafil, vardenafil, and tadalafil are FDA-approved PDE5 inhibitors with distinct pharmacokinetic profiles (e.g., tadalafil’s longer half-life due to methyldione structure) .
Key Research Findings
- Structural-Activity Relationship (SAR): The N-methylpiperazine group is critical for PDE5 binding; its removal reduces potency by >50% in most analogues .
Analytical Detection :
Biological Activity
Des(methylpiperazinyl) sildenafil acid, a derivative of sildenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is characterized by its unique molecular structure, which includes a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview
- Chemical Formula : C17H20N4O5S
- CAS Number : 1357931-55-5
- Target Enzyme : Phosphodiesterase type 5 (PDE5)
This compound acts as a potent selective reversible inhibitor of PDE5. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in vasodilation and cellular signaling. This mechanism is particularly significant in the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH).
Key Points:
- Inhibition of PDE5 : By inhibiting PDE5, this compound prevents the breakdown of cGMP, enhancing its physiological effects.
- Vasodilation : Increased cGMP levels result in smooth muscle relaxation and vasodilation, improving blood flow to various tissues.
- Cellular Signaling : The compound may influence cellular signaling pathways that regulate gene expression and cellular behavior.
The biochemical properties of this compound are similar to those of sildenafil, with specific implications for its pharmacodynamics:
Property | Description |
---|---|
Selectivity | Highly selective for PDE5 over other phosphodiesterases |
Potency (IC50) | Approximately 3.5 nM against PDE5 |
Half-life | Approximately 4 hours |
Metabolism | Primarily metabolized by CYP3A4 and CYP2C9 enzymes |
Case Studies and Clinical Applications
- Erectile Dysfunction : Clinical trials have demonstrated that sildenafil derivatives, including this compound, effectively improve erectile function in various populations. Response rates exceed 70% in many cases, with lower rates observed in patients with diabetes or post-prostatectomy.
- Pulmonary Arterial Hypertension (PAH) : Research indicates that PDE5 inhibitors can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH. In randomized controlled trials, the efficacy of these compounds has been established across diverse patient demographics.
- Potential Cancer Applications : Emerging studies suggest that sildenafil and its analogs may possess anti-cancer properties through modulation of angiogenesis and immune responses. These findings warrant further investigation into their potential therapeutic roles beyond traditional applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Des(methylpiperazinyl) sildenafil acid, and how can reaction yields be optimized?
The synthesis involves sulfonation and piperazine substitution. Key steps include:
Chlorosulfonation : Reacting the pyrazolopyrimidinone core with chlorosulfonic acid in thionyl chloride to introduce the sulfonyl chloride group .
Piperazine coupling : Substituting the chlorosulfonyl group with N-methylpiperazine under controlled pH (7–9) and temperature (20–25°C) to avoid over-alkylation .
Purification : Column chromatography (e.g., silica gel, ethyl acetate/methanol) removes unreacted intermediates. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of core to piperazine) improves yields to >85% .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₁H₂₈N₆O₄S, exact mass 460.1893) .
- NMR Spectroscopy : Key signals include δ 1.05 ppm (propyl CH₃), δ 3.50 ppm (piperazine CH₂), and δ 8.20 ppm (pyrimidine H) .
- X-ray Diffraction : Resolves crystalline structure, confirming sulfonyl-piperazine spatial orientation .
Q. How can impurities in this compound be profiled during synthesis?
Common impurities include:
- Unreacted intermediates : Detected via HPLC (C18 column, 0.1% TFA/acetonitrile gradient, retention time ~8.2 min) .
- Desethyl byproducts : Use reference standards (e.g., CAS 139755-91-2) for spiking experiments .
- Oxidation products : Monitor sulfonyl group stability using LC-MS/MS under accelerated degradation conditions (40°C/75% RH) .
Advanced Research Questions
Q. What methodological challenges arise when modifying the piperazine ring for structure-activity relationship (SAR) studies?
- Regioselectivity : Free N-side piperazine (e.g., desmethyl derivatives) enables further functionalization but risks side reactions. Use protecting groups (e.g., Boc) during alkylation .
- Solubility : Piperazine modifications (e.g., hydroxylation) alter logP. Assess via shake-flask method (octanol/water) and correlate with PDE5 inhibition IC₅₀ values .
Q. How can conflicting data on PDE5 inhibition potency be resolved across studies?
Discrepancies arise from:
- Assay conditions : Standardize using recombinant PDE5 (10 nM), 1 µM substrate (cGMP), and 30-min pre-incubation .
- Metabolite interference : Test for desethyl metabolites (e.g., via LC-UV at 290 nm) that compete for binding .
Q. What advanced chromatographic methods differentiate this compound from analogues in complex matrices?
- HPLC-DAD : Use a phenyl-hexyl column (250 × 4.6 mm, 5 µm) with 0.1% formic acid/methanol gradient. This compound elutes at 12.3 min (λ = 245 nm) .
- UPLC-QTOF : Acquire MSE data (50–1200 m/z) to distinguish positional isomers (e.g., propoxy vs. ethoxy groups) via fragment ion matching .
Q. How do synthetic route variations impact the stereochemical purity of this compound?
- Chiral HPLC : Utilize a Chiralpak AD-H column (heptane/ethanol/diethylamine, 80:20:0.1) to detect enantiomeric excess (>99% for optimized routes) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; impurities alter melting points (pure form: 198–200°C) .
Q. Methodological Recommendations
Q. What strategies improve reproducibility in SAR studies of piperazine-modified sildenafil analogues?
- Computational docking : Pre-screen analogues using PDE5 crystal structures (PDB: 2H42) to prioritize synthesis .
- Parallel synthesis : Employ microwave-assisted reactions (100°C, 20 min) for rapid piperazine derivatization .
Q. How can researchers validate the absence of genotoxic impurities in this compound batches?
- AMES test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .
- LC-MS/MS : Quantify residual chlorosulfonic acid (<10 ppm) via selected reaction monitoring (SRM) transitions .
Q. What in vitro models best predict the pharmacokinetic behavior of this compound?
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABUTFBIDMPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357931-55-5 | |
Record name | Des(methylpiperazinyl) sildenafil acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(METHYLPIPERAZINYL) SILDENAFIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.